molecular formula C16H17NO4 B15063853 Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate

Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate

Cat. No.: B15063853
M. Wt: 287.31 g/mol
InChI Key: VZHHMXOSTRYKCC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl ester group attached to the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate typically involves the reaction of quinoline-3-carboxylic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Quinoline derivatives are investigated for their potential as anticancer, antiviral, and antimicrobial agents.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal chemistry, its derivatives are designed to target specific proteins involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylquinoline-3-carboxylate
  • Ethyl 2-(2-ethoxy-2-oxoethyl)(methyl)aminoquinoline-3-carboxylate
  • Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate derivatives

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, which is known for its wide range of biological activities. The synthesis of this compound involves the alkylation of quinoline derivatives, often utilizing ethyl malonate or related reagents under various conditions. For example, one study reported the successful synthesis of related quinoline derivatives through phase transfer catalysis, which provided insights into their structural characteristics and potential bioactivity .

Antimicrobial Activity

Quinoline derivatives, including this compound, have been shown to exhibit notable antimicrobial properties. Studies indicate that compounds with a quinoline nucleus can possess significant antibacterial and antifungal activities. For instance, a review highlighted that many quinoline and quinazoline alkaloids demonstrate effective antitumor, antiparasitic, and insecticidal properties .

Table 1: Biological Activities of Quinoline Derivatives

Activity TypeExample CompoundsObserved Effects
AntibacterialThis compoundInhibition of bacterial growth
AntifungalVarious quinoline derivativesEffective against fungal strains
AntitumorQuinoline alkaloidsCytotoxic effects on cancer cells
AntiparasiticQuinazoline derivativesInhibition of parasite proliferation

The mechanisms by which this compound exerts its biological effects are primarily linked to its ability to interact with key biological targets. Research indicates that quinoline compounds often act as inhibitors of topoisomerases—enzymes critical for DNA replication and transcription. The β-keto acid functionality in these compounds facilitates chelation with metal ions (e.g., Mg²⁺), enhancing their binding affinity to topoisomerases .

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of various quinoline derivatives against cancer cell lines. While some derivatives exhibited promising results, others showed weak cytotoxicity. The effectiveness was often correlated with their ability to bind to DNA and inhibit topoisomerase activity .
  • Antimicrobial Studies : In vitro tests demonstrated that certain synthesized quinoline derivatives displayed significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These findings underscore the potential utility of this compound in developing new antimicrobial agents .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-3-20-15(18)10-14-12(16(19)21-4-2)9-11-7-5-6-8-13(11)17-14/h5-9H,3-4,10H2,1-2H3

InChI Key

VZHHMXOSTRYKCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2C=C1C(=O)OCC

Origin of Product

United States

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